3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure features a chlorophenyl group, a hydroxyethyl group, and an indolinyl group, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the chlorophenyl intermediate: Starting with a chlorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Indolinyl group introduction: The indolinyl moiety can be synthesized separately and then coupled with the chlorophenyl intermediate using a suitable coupling reagent.
Hydroxyethyl group addition:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl group, converting it to alcohols or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, the compound may serve as a probe to study various biochemical pathways or as a potential lead compound in drug discovery.
Medicine
Potential medicinal applications could include its use as an active pharmaceutical ingredient (API) in the treatment of specific diseases, pending further research and clinical trials.
Industry
In the industrial sector, the compound might be utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for “3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide” would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or ion channels. The compound may interact with these targets through binding interactions, leading to modulation of their activity and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-(2-hydroxyethyl)propanamide
- 3-(3-chlorophenyl)-N-(1-methylindolin-5-yl)propanamide
- 3-(3-chlorophenyl)-N-(2-hydroxy-2-phenylethyl)propanamide
Uniqueness
The unique combination of the chlorophenyl, hydroxyethyl, and indolinyl groups in “3-(3-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide” may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-23-10-9-15-12-16(6-7-18(15)23)19(24)13-22-20(25)8-5-14-3-2-4-17(21)11-14/h2-4,6-7,11-12,19,24H,5,8-10,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPRKIUTVGWASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.